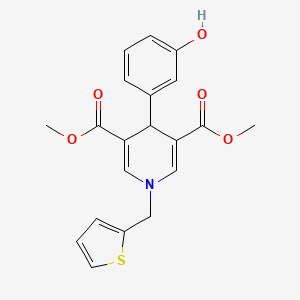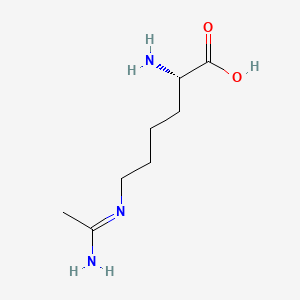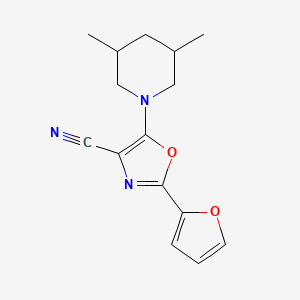![molecular formula C23H18N4O5S B1223832 4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1223832.png)
4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide is a member of quinazolines.
Scientific Research Applications
Antidiabetic Potential
4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide and its derivatives have been studied for their potential antidiabetic properties. For instance, a study synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay, indicating a potential role in diabetes management (Lalpara et al., 2021).
Diuretic and Antihypertensive Effects
Research on quinazoline derivatives, which include the chemical structure of 4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide, has shown promise in diuretic and antihypertensive applications. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. These compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).
Anticancer Research
Compounds structurally similar to 4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide have been studied for their potential anticancer properties. For example, a study on 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, a related compound, showed significant cytotoxic effects against various cancer cell lines, suggesting its potential in cancer treatment research (Hour et al., 2007).
Inhibition of Formyl Peptide Receptor-Like 1
A study exploring quinazolinone derivatives synthesized compounds based on a hit compound targeting the human formyl peptide receptor-like 1 (FPRL1). These derivatives, including a methoxyl substitution, showed promise as modulators of chemoattractant receptors in vitro and in vivo, indicating potential applications in pharmacology (Zhou et al., 2007).
properties
Product Name |
4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide |
|---|---|
Molecular Formula |
C23H18N4O5S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C23H18N4O5S/c1-32-18-12-8-16(9-13-18)21(28)25-26-22(29)19-4-2-3-5-20(19)24-23(26)33-14-15-6-10-17(11-7-15)27(30)31/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
LNHHUUBVHBPJRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-[(1S)-1-amino-2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B1223751.png)
![3-[[[5-[3-(1-Piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223752.png)

![2-[[5-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethoxy]-4-oxo-2-phenyl-1-benzopyran-7-yl]oxy]acetic acid tert-butyl ester](/img/structure/B1223754.png)
![6-[Oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223755.png)

![2-[1-[2-Oxo-2-[(4-thiophen-2-ylphenyl)methylamino]ethyl]cyclohexyl]acetic acid](/img/structure/B1223764.png)

![4-(2-furanylmethyl)-3-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1223767.png)

![2-[2-[5-[(3,4-dimethylanilino)-oxomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoic acid ethyl ester](/img/structure/B1223770.png)
![4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B1223771.png)
![N-[1-(4-chlorophenyl)sulfonyl-2-pyrrolidinyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B1223772.png)
![3-[2'-(3-Carboxy-acryloylamino)-biphenyl-2-ylcarbamoyl]-acrylic acid](/img/structure/B1223773.png)